(2-Chloro-3-fluorophenyl)methanol
Overview
Description
“(2-Chloro-3-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H6ClFO . It has a molecular weight of 160.58 and is typically stored at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for “(2-Chloro-3-fluorophenyl)methanol” is 1S/C7H6ClFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-Chloro-3-fluorophenyl)methanol” is a solid substance with a molecular weight of 160.58 . It is typically stored at room temperature .Scientific Research Applications
Synthesis Methods and Applications
- Synthesis via Palladium Catalyzed C-H Halogenation: (6-Amino-2-chloro-3-fluorophenyl)methanol has been synthesized through both traditional methods and palladium catalyzed iterative C-H halogenation reactions. The latter approach offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity (Sun, Sun, & Rao, 2014).
Interaction with Biological Membranes
- Impact on Lipid Dynamics in Biological and Synthetic Membranes: Methanol, a common solubilizing agent for studying transmembrane proteins/peptides, significantly influences lipid dynamics. For instance, in biological and synthetic membranes, increasing methanol concentrations can enhance lipid mixing and transfer, impacting the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).
Chemical Properties and Interactions
- Refractive Indices in Solvent Mixtures: The refractive indices of a similar compound, 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, in methanol and benzene mixtures, have been measured to determine various properties such as molar refraction, polarizability constant, and internal pressure. This research helps understand the nature of dipole and solute-solvent interactions (Chavan & Gop, 2016).
Crystallography and Structural Analysis
- Crystal Structure Analysis: The crystal structure of similar compounds like nuarimol, which contains the (2-chlorophenyl)(4-fluorophenyl) group, has been analyzed. Such studies reveal details about molecular interactions and the arrangement of molecules in crystalline forms (Kang, Kim, Park, & Kim, 2015).
Safety And Hazards
“(2-Chloro-3-fluorophenyl)methanol” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
(2-chloro-3-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRLIQXQMVPXSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604016 | |
Record name | (2-Chloro-3-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-fluorophenyl)methanol | |
CAS RN |
96516-32-4 | |
Record name | 2-Chloro-3-fluorobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96516-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Chloro-3-fluorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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